molecular formula C11H15IN2O2 B1465276 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole CAS No. 1175275-29-2

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole

Katalognummer: B1465276
CAS-Nummer: 1175275-29-2
Molekulargewicht: 334.15 g/mol
InChI-Schlüssel: SIDQQOPFQUKOHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole is a synthetic organic compound characterized by its unique spirocyclic structure. The compound features a pyrazole ring substituted with an iodine atom and a spiro-fused 1,4-dioxane ring. This structural motif imparts distinct chemical and physical properties, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole typically involves the following steps:

    Formation of the 1,4-Dioxaspiro[4.5]decane Moiety: This can be achieved through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic acetal.

    Introduction of the Pyrazole Ring: The spirocyclic intermediate is then reacted with hydrazine and an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Iodination: The final step involves the iodination of the pyrazole ring using iodine or an iodine-containing reagent under suitable conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The spirocyclic structure can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole has shown potential in various medicinal applications due to its structural properties that allow for interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar spirocyclic structures exhibit anticancer properties. For instance, derivatives of pyrazole have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Study ReferenceFindings
Demonstrated inhibition of cell proliferation in breast cancer cell lines.
Identified as a potential lead compound for developing new anticancer agents.

Anti-inflammatory Effects

Research has suggested that pyrazole derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory medications.

Study ReferenceFindings
Showed reduction in inflammatory markers in animal models.
Indicated potential for treating conditions like arthritis.

Material Science Applications

The unique structural characteristics of this compound also lend themselves to applications in material science.

Polymer Chemistry

In polymer synthesis, this compound can act as a monomer or a cross-linking agent, enhancing the mechanical properties of polymers.

Application TypeBenefits
Cross-linking AgentImproved thermal stability and mechanical strength of polymer matrices.
MonomerCreation of novel polymeric materials with tailored properties.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the efficacy of this compound on various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against lung cancer cells, indicating its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Drug Development

Another research project focused on the anti-inflammatory properties of this compound showed promising results in reducing edema in animal models, suggesting its utility in developing treatments for inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom and the spirocyclic structure can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine
  • 1-(1,4-Dioxaspiro[4.5]dec-8-yl)phenyl sulfide
  • 1-(1,4-Dioxaspiro[4.5]dec-8-yl)methanol

Uniqueness

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The spirocyclic structure also contributes to its unique chemical properties, making it a valuable compound for various research applications.

Biologische Aktivität

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole is a synthetic compound with a unique structural configuration that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C11H15IN2O2
  • Molecular Weight : 334.15 g/mol
  • CAS Number : 1175275-29-2

Biological Activities

The biological activity of this compound is primarily linked to its interaction with various biological targets, leading to diverse pharmacological effects.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds related to the pyrazole structure have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, with some derivatives achieving up to 85% inhibition at specific concentrations .
  • Antimicrobial Activity :
    • The compound has been tested against various bacterial strains, showing promising results. For example, derivatives containing similar structural motifs have demonstrated effectiveness against E. coli and S. aureus, suggesting potential for use as antimicrobial agents .
  • Antitumor Activity :
    • Initial studies indicate that certain pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in oncology .

Case Studies

Several case studies illustrate the biological efficacy of pyrazole derivatives similar to this compound.

StudyCompound TestedBiological ActivityResults
Selvam et al., 2014Pyrazole derivativesAnti-inflammatory61–85% TNF-α inhibition at 10 µM
Nagarapu et al., 20161,5-diaryl pyrazolesAntibacterialEffective against E. coli and S. aureus
Chovatia et al., 2017Pyrazole derivativesAntitubercularSignificant inhibition against MTB strain H37Rv

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the iodine atom and the dioxaspiro structure may enhance its reactivity and interaction with biological targets.

Eigenschaften

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O2/c12-9-7-13-14(8-9)10-1-3-11(4-2-10)15-5-6-16-11/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDQQOPFQUKOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N3C=C(C=N3)I)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of sodium hydride (72.6 mg, 1.82 mmol) in DMF (1 mL); was cooled in an ice/water bath and treated with a solution of 4-iodopyrazole (242 mg, 1.21 mmol) in DMF (2 mL) added dropwise under an atmosphere of nitrogen in 5 min. After stirring in the cold for another 30 min, a solution of 1,4-dioxaspiro[4.5]dec-8-yl methanesulfonate (321 mg, 1.33 mmol) in DMF (2 mL) was added dropwise at 0° C. The mixture was warmed to RT and was then immersed in 150° C. oil bath and stirred for 2 h. The mixture was treated with water (15 mL), extracted with EtOAc (3×20 mL). The extracts were washed with water (3×15 mL), brine (15 mL), dried over MgSO4. After concentration in vacuo, a brown solid was obtained. It was dissolved in MeOH and after water was added, a solid formed, which was filtered off to give 266 mg (66%) of the title compound as a white crystalline solid. 1H NMR (400 MHz, CDCl3): δ 7.50 (s, 1 H), 7.49 (s, 1 H), 4.23 (tt, J=4.2, 11.2 Hz, 1 H), 2.34-2.20 (m, 1 H), 2.21-1.96 (m, 4 H), 1.95-1.81 (m, 2 H), 1.82-1.66 (m, 3 H), 1.33-1.22 (m, 2 H); MS (ESI): 334.96 [M+H]+; HPLC tR=3.26 min.
Quantity
72.6 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
321 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
66%

Synthesis routes and methods II

Procedure details

A mixture of 1,4-dioxaspiro[4.5]dec-8-yl 4-methylbenzenesulfonate (prepared according to U.S. Pat. No. 4,360,531) (2.0 g, 6.4 mmol), 4-iodopyrazole (1.36 g, 7.0 mmol), K2CO3 (1.06 g, 7.7 mmol), and 18-crown-6 (0.2 g, 0.7 mmol) in DMF (5 mL) was heated under nitrogen at 50° C. for 16 h. Water (50 mL) was added to the reaction mixture, which was then extracted with EtOAc (3×40 mL). The combined EtOAc extracts were washed with water (30 mL), dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by column chromatography on silica gel using EtOAc/CH2Cl2 (1:9) to give the title compound. 1H NMR (CDCl3, 400 MHz): δ=1.67-1.76 (m, 2 H), 1.84-1.91 (m, 2 H), 1.99-2.17 (m, 4 H), 3.95-3.99 (m, 4 H), 4.18-4.27 (m, 1 H). MS (ES+): m/z=334.96 (100) [MH+]; HPLC: tR=3.26 min (polar—5 min, ZQ3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Name
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of Toluene-4-sulfonic acid 1,4-dioxa-spiro[4.5]dec-8-yl ester (4.47 g; 13.9 mmol; 1.0 eq.), 4-Iodo-1H-pyrazole (2.69 g; 13.9 mmol; 1.0 eq.) and cesium carbonate (6.78 g; 20.8 mmol; 1.5 eq.) was heated in DMA (50.0 mL) at 100° C. for 3 h. It was then allowed to cool to RT, diluted with EtOAc and washed with water and brine. Aqueous phases were back-extracted with EtOAc. Combined organic phases were finally dried over sodium sulfate, filtered and concentrated to give 6.32 g of a yellow oil. Recrystallisation in iPrOH afforded the title compound as a white powder (2.81 g, 61%). HPLC (Condition A): Rt 3.46 min (purity 100%). MS (ESI+): 335.1.
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
6.78 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of toluene-4-sulfonic acid 1,4-dioxaspiro[4.5]dec-8-yl ester (2.0 g, 6.4 mmol; prepared according to U.S. Pat. No. 4,360,531 example I.B), 4-iodopyrazole (1.36 g, 7.01 mmol), K2CO3 (1.06 g, 7.7 mmol), 18-crown-6 (0.2 g, 0.7 mmol) in DMF (5 mL) was heated under nitrogen at 50° C. for 16 h. Water (50 mL) was added, and the reaction mixture was extracted with EtOAc (3×40 mL). The EtOAc extracts were washed with water (30 mL), dried over Na2SO4, filtered, and concentrated at reduced pressure. The crude material was purified by column chromatography on silica gel using EtOAc/CH2Cl2 (1:9) to give the title compound. 1H NMR (CDCl3, 300 MHz): δ=1.66-2.17 (m, 8H), 3.97 (s, 4H), 4.17-4.23 (m, 1H), 7.27 (d, J=3.3 Hz, 1H), 7.48 (d, J=3.3 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Name
Quantity
1.06 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.